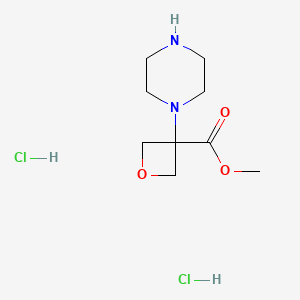

Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride

Descripción

Propiedades

IUPAC Name |

methyl 3-piperazin-1-yloxetane-3-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3.2ClH/c1-13-8(12)9(6-14-7-9)11-4-2-10-3-5-11;;/h10H,2-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFREGTXBJVSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(COC1)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis via Nucleophilic Substitution

The most common route involves reacting oxetane-3-carboxylic acid methyl ester with piperazine derivatives. Key steps include:

- Activation of the oxetane precursor : The primary alcohol of oxetane-3-carboxylic acid is activated using TosCl (tosyl chloride) to form a tosylate intermediate, enhancing electrophilicity for nucleophilic attack.

- Cyclization : Deprotonation with NaH in THF facilitates intramolecular cyclization, forming the oxetane ring with retention of stereochemistry.

Alternative Ring-Opening Strategies

Epoxide or lactone intermediates can be employed for oxetane formation:

- Sugar-derived lactones : Triflates derived from pentofuranose sugars undergo ring contraction with K₂CO₃ in methanol, yielding methyl oxetane-2-carboxylates (70–82% yields).

- Epoxide intermediates : Treatment of epoxides with KOtBu or MeMgBr induces ring closing to oxetanes.

| Starting Material | Reagent | Conditions | Product Yield |

|---|---|---|---|

| Glucuronolactone derivative | K₂CO₃, MeOH | RT, 24 hr | 61% |

| Epoxide 67 | KOtBu, THF | 0°C → RT | 89% |

Industrial-Scale Production

Large-scale synthesis optimizes solvent systems and purification:

- Continuous flow reactors : Enhance reaction efficiency and reduce byproducts.

- Purification : Recrystallization from IPA/water mixtures achieves >99.5% purity.

- Temperature: 100°C in NMP or DMF accelerates nucleophilic substitution.

- Base: K₂CO₃ or diisopropylethylamine minimizes side reactions.

Stereochemical Control

Double inversion mechanisms ensure stereochemical fidelity:

- DIBAL-mediated reduction : Cleaves acetyl groups with retention of configuration.

- Chiral NHC catalysts : Enable asymmetric synthesis of fluorinated oxetanes (dr >20:1, ee >99%).

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Nucleophilic substitution | High yields (78–92%), scalable | Requires anhydrous conditions |

| Lactone ring contraction | Utilizes renewable sugar derivatives | Multi-step synthesis |

| Epoxide ring closing | Tolerates diverse substituents | Limited to specific substrates |

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce a variety of piperazine-substituted compounds .

Aplicaciones Científicas De Investigación

Biological Applications

1.1 Buffering Agent

One of the primary applications of methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride is as a biological buffering agent . It is particularly effective in maintaining pH levels within the range of 6 to 8.5, making it suitable for various cell culture applications . This property is crucial in biochemical experiments where pH stability is essential for enzyme activity and cellular functions.

1.2 Pharmacological Potential

The compound exhibits notable pharmacological activities due to the presence of the piperazine ring, which is known for its diverse biological effects. Research indicates that modifications to the piperazine structure can enhance these activities, making this compound a candidate for drug development targeting central nervous system pathways.

Synthetic Chemistry Applications

2.1 Synthesis of Derivatives

Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride serves as a versatile scaffold for the synthesis of various heterocyclic compounds. The compound's unique functional groups facilitate reactions such as the Aza-Michael addition, which is pivotal in constructing C–N bonds in organic synthesis .

2.2 Case Study: Synthesis Methodology

A comprehensive study demonstrated the synthesis of derivatives using methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride as a starting material. The following table summarizes key synthetic routes and yields:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Aza-Michael Addition | Using various promoters | 61% |

| Pd-Catalyzed Coupling | In 1,4-dioxane at 100 °C | Up to 94% |

| Nucleophilic Substitution | With halogenated compounds | 70–80% |

These methodologies highlight the compound's utility in generating complex molecules with potential pharmacological properties.

Mecanismo De Acción

The mechanism of action of methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Piperazine-Containing Compounds

Key Observations:

Structural Diversity: The target compound’s oxetane ring distinguishes it from analogs with larger heterocycles (e.g., thiazole in or benzoxazine in ). Oxetanes are increasingly used as bioisosteres for carbonyl or gem-dimethyl groups to improve metabolic stability and solubility .

Pharmacological Implications :

- Piperazine is a common motif in CNS-active compounds (e.g., L-750,667 in ) due to its ability to enhance blood-brain barrier penetration. The dihydrochloride salt in the target compound may similarly improve bioavailability .

- Unlike urea derivatives in (designed for kinase inhibition) or berotralstat (, a plasma kallikrein inhibitor), the target compound’s smaller size and lack of aromatic substituents may limit receptor specificity.

Synthetic Considerations :

- The oxetane ring’s strain may complicate synthesis compared to five- or six-membered heterocycles (e.g., thiazole in ). However, methods for oxetane functionalization are well-established in medicinal chemistry .

Research Findings and Functional Insights

Piperazine as a Pharmacophore

Piperazine derivatives exhibit diverse biological activities, from dopamine receptor antagonism () to antimicrobial effects (). The target compound’s piperazine moiety likely contributes to:

- Basicity : Facilitates salt formation (e.g., dihydrochloride) for improved solubility.

- Conformational flexibility : May enhance binding to target proteins.

Oxetane’s Role in Drug Design

Oxetanes are increasingly used to replace gem-dimethyl or carbonyl groups, offering:

- Enhanced metabolic stability : Resistance to cytochrome P450 oxidation compared to larger rings.

- Improved solubility : Polar oxygen atom in oxetane increases hydrophilicity.

Comparative Pharmacokinetics

Actividad Biológica

Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride has the molecular formula and a molecular weight of approximately 273.15 g/mol. The compound features an oxetane ring fused with a piperazine moiety, which contributes to its chemical reactivity and biological properties.

Pharmacological Properties

Research indicates that compounds containing piperazine rings exhibit diverse pharmacological properties, including:

- Antimicrobial Activity : Studies have shown that methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Potential : Preliminary investigations suggest that this compound could inhibit cancer cell proliferation, particularly in specific types of tumors. For instance, similar compounds have shown effectiveness against breast cancer cell lines by modulating key signaling pathways such as NF-κB activation .

The following table summarizes the biological activities associated with this compound and related analogs:

The biological activity of methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride can be attributed to its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The oxetane ring may enhance the compound's stability and bioavailability, making it a valuable scaffold in drug design.

Synthesis and Production

The synthesis of methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride typically involves the reaction of piperazine with oxetane-3-carboxylic acid methyl ester under controlled conditions. The following steps outline the general synthetic route:

- Reagents : Piperazine, oxetane-3-carboxylic acid methyl ester, base (e.g., triethylamine).

- Reaction Conditions : The reaction mixture is heated to promote nucleophilic substitution.

- Purification : Techniques such as recrystallization and chromatography are employed to obtain high-purity product.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of piperazine derivatives, methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride was tested against various cancer cell lines. Results indicated that the compound significantly reduced cell viability in MKN45 gastric cancer cells, suggesting its potential as an anticancer agent .

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of similar compounds indicated that modifications to the piperazine structure could enhance receptor binding affinity, leading to increased efficacy in modulating neurotransmitter systems. This positions methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride as a candidate for further neuropharmacological investigations.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of Methyl 3-(piperazin-1-yl)oxetane-3-carboxylate dihydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction stoichiometry, solvent selection (e.g., anhydrous conditions to avoid hydrolysis), and temperature control. For example, moisture-sensitive reactions may require inert atmospheres (argon/nitrogen) to prevent byproducts . Intermediate purification via recrystallization or column chromatography can enhance purity. Analytical techniques like HPLC (High-Performance Liquid Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) should be used to monitor reaction progress and identify impurities, as demonstrated in pharmaceutical reference standards for structurally similar piperazine derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data (e.g., NMR) be resolved?

- Methodological Answer : Use a combination of H/C NMR, FTIR, and high-resolution mass spectrometry (HRMS) for structural confirmation. For NMR discrepancies, employ deuterated solvents (e.g., DMSO-d6 or CDCl3) to eliminate solvent interference and validate peaks using 2D NMR (COSY, HSQC). Cross-referencing with published spectra of analogous compounds (e.g., 1-(3-chlorophenyl)piperazine hydrochloride ) can resolve ambiguities. Consistency in sample preparation (e.g., drying to remove residual solvents) is critical .

Q. What are the recommended storage conditions to ensure long-term stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C to prevent hygroscopic degradation. Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) can predict shelf life. Avoid prolonged exposure to moisture, as dihydrochloride salts are prone to deliquescence, as noted in safety guidelines for related hydrochlorides .

Advanced Research Questions

Q. How can researchers address contradictory biological activity data between in vitro and in vivo studies involving this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability or metabolic instability). Perform metabolite profiling using LC-MS/MS to identify degradation products. Compare in vitro assays (e.g., receptor binding) with pharmacokinetic/pharmacodynamic (PK/PD) modeling in animal studies. Adjust formulations using co-solvents (e.g., PEG 400) or liposomal encapsulation, as suggested in studies on piperazine-based therapeutics .

Q. What strategies are effective for impurity profiling, particularly for identifying and quantifying synthetic byproducts?

- Methodological Answer : Employ orthogonal methods:

- LC-MS/MS with charged aerosol detection (CAD) for non-UV-active impurities.

- NMR spectroscopy to detect structural analogs (e.g., unreacted intermediates or oxidation products).

- Reference standards (e.g., EP/BP pharmacopeial guidelines for piperazine derivatives) to calibrate impurity thresholds .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of oxetane ring modifications on biological activity?

- Methodological Answer : Synthesize analogs with substituents at the oxetane 3-position (e.g., methyl, trifluoromethyl) and assess their binding affinity via surface plasmon resonance (SPR) or radioligand assays. Computational modeling (e.g., molecular docking) can predict interactions with target proteins, as demonstrated in studies on SPD304 dihydrochloride, a TNF-α inhibitor .

Q. What experimental approaches mitigate solubility challenges in aqueous assays?

- Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or pH adjustment (e.g., buffered saline at physiological pH). For in vivo studies, consider prodrug strategies or salt-form optimization (e.g., switching to mesylate or citrate salts if HCl limits solubility). Pre-formulation studies with dynamic light scattering (DLS) can assess colloidal stability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results across different cell lines?

- Methodological Answer : Validate cell line-specific factors (e.g., expression levels of target receptors or metabolic enzymes). Use isogenic cell pairs (wild-type vs. knockout) to isolate mechanisms. Include positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments across independent labs to rule out technical variability .

Q. What steps resolve discrepancies in stability data under varying pH conditions?

- Methodological Answer : Conduct forced degradation studies (acidic/basic/oxidative conditions) with HPLC monitoring. Compare degradation pathways to known piperazine derivatives (e.g., ofloxacin N-oxide hydrochloride ). Use Arrhenius plots to extrapolate shelf-life predictions and identify pH-sensitive functional groups (e.g., oxetane ring hydrolysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.